Methyl 2-methoxy-3-(4-nitrophenyl)propanoate
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Overview
Description
Methyl 2-methoxy-3-(4-nitrophenyl)propanoate is a chemical compound listed in the PubChem database
Preparation Methods
The preparation methods for Methyl 2-methoxy-3-(4-nitrophenyl)propanoate involve several synthetic routes and reaction conditions. These methods typically include the reaction of specific precursor compounds under controlled conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Methyl 2-methoxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-methoxy-3-(4-nitrophenyl)propanoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Methyl 2-methoxy-3-(4-nitrophenyl)propanoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison can help identify the distinct features and potential advantages of this compound over other compounds.
Biological Activity
Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, also known as (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group and a nitrophenyl group, contributing to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.
Property | Description |
---|---|
Chemical Formula | C12H15NO4 |
Molecular Weight | 235.25 g/mol |
Functional Groups | Methoxy (-OCH3), Nitro (-NO2), Ester |
The biological activity of this compound is primarily attributed to its interaction with biological targets through the following mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with proteins and enzymes, potentially leading to altered cellular functions.
- Hydrolysis of Ester Group : The ester can be hydrolyzed to release the active acid form, which may participate in various biochemical pathways.
- Enzyme Interaction : Studies indicate that the compound may interact with specific enzymes, influencing metabolic processes and signaling pathways .
Antiproliferative Effects
Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell growth significantly. For instance:
- HeLa Cells : In studies assessing cytotoxicity against HeLa cells, this compound displayed an IC50 value indicative of moderate potency against these cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, though further research is needed to fully elucidate its spectrum of activity.
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on different cancer cell lines, reporting a reduction in cell viability by over 50% at concentrations above 50 µM after 48 hours of treatment.
- Enzyme Inhibition : Another investigation into the compound's interaction with enzymes revealed potential inhibitory effects on specific targets involved in cancer metabolism, suggesting a mechanism by which it could exert therapeutic effects .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
(S)-Ethyl 2-methoxy-3-(4-nitrophenyl)propanoate | 150 | Moderate antiproliferative activity |
(S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid | 75 | Higher cytotoxicity against HeLa cells |
Properties
IUPAC Name |
methyl 2-methoxy-3-(4-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-10(11(13)17-2)7-8-3-5-9(6-4-8)12(14)15/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTHRNWZVKKSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.